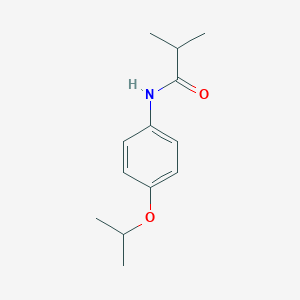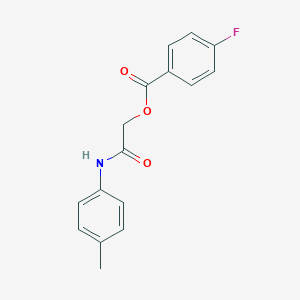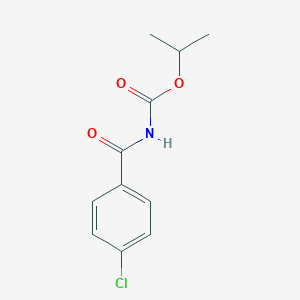
N-(4-isopropoxyphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropoxyphenyl)-2-methylpropanamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential as a performance-enhancing drug. It is classified as a selective androgen receptor modulator (SARM) and has been found to increase endurance and stamina in animal studies. In
Aplicaciones Científicas De Investigación
N-(4-isopropoxyphenyl)-2-methylpropanamide has been extensively studied in animal models for its potential as a performance-enhancing drug. It has been found to increase endurance and stamina in mice and rats, and has also been shown to improve insulin sensitivity and reduce inflammation. In addition, N-(4-isopropoxyphenyl)-2-methylpropanamide has been studied for its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes.
Mecanismo De Acción
N-(4-isopropoxyphenyl)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that is involved in the regulation of lipid metabolism and glucose homeostasis. Activation of PPAR-delta by N-(4-isopropoxyphenyl)-2-methylpropanamide leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in increased endurance and stamina.
Biochemical and Physiological Effects:
In addition to its effects on endurance and stamina, N-(4-isopropoxyphenyl)-2-methylpropanamide has been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and reduce inflammation in animal models. In addition, it has been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-isopropoxyphenyl)-2-methylpropanamide in lab experiments is its ability to increase endurance and stamina in animal models. This can be useful in studies where physical endurance is a factor, such as studies on exercise physiology or metabolic disorders. However, one limitation of using N-(4-isopropoxyphenyl)-2-methylpropanamide is that its effects on humans are not well understood, and there is limited data on its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(4-isopropoxyphenyl)-2-methylpropanamide. One area of interest is its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its effects on skeletal muscle metabolism and mitochondrial biogenesis. Finally, there is a need for further research on the safety and efficacy of N-(4-isopropoxyphenyl)-2-methylpropanamide in humans, particularly in the context of its potential as a performance-enhancing drug.
Métodos De Síntesis
N-(4-isopropoxyphenyl)-2-methylpropanamide is synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-isopropoxybenzyl alcohol with 2-methylpropanoic acid in the presence of a dehydrating agent. This results in the formation of the intermediate, 4-isopropoxyphenyl-2-methylpropanoic acid. The intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with amines such as methylamine or ethylamine to form the final product, N-(4-isopropoxyphenyl)-2-methylpropanamide.
Propiedades
Nombre del producto |
N-(4-isopropoxyphenyl)-2-methylpropanamide |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
2-methyl-N-(4-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-11-5-7-12(8-6-11)16-10(3)4/h5-10H,1-4H3,(H,14,15) |
Clave InChI |
ACIOLGDIUHDOLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C |
SMILES canónico |
CC(C)C(=O)NC1=CC=C(C=C1)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxyphenyl)-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255418.png)
![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![2-Amino-6-methoxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,5-pyridinedicarbonitrile](/img/structure/B255422.png)
![4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B255423.png)
![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)

![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)

![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)